

# An In-depth Technical Guide to the Solubility and Stability of IR-825

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## Compound of Interest

Compound Name: IR-825

Cat. No.: B12442721

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of **IR-825**, a near-infrared (NIR) cyanine dye. The information is intended to support researchers and professionals in drug development, formulation, and analytical sciences by providing key data and detailed experimental methodologies.

## Introduction to IR-825

**IR-825** is a heptamethine cyanine dye notable for its strong absorbance and fluorescence in the near-infrared spectrum (approximately 825 nm). A key structural feature is the presence of a terminal carboxylic acid group, which allows for covalent conjugation to other molecules, such as targeting ligands, polymers, or nanoparticles. This property, combined with its high light-to-heat conversion efficiency, makes **IR-825** a valuable agent for photothermal therapy (PTT) in cancer research. However, its inherently hydrophobic nature and limited stability present significant challenges for formulation and clinical translation. Understanding these properties is critical for developing effective and stable delivery systems.

## Solubility of IR-825

The solubility of **IR-825** is a critical parameter for its handling, formulation, and biological application. As a hydrophobic molecule, it exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents or advanced formulation strategies for in vitro and in vivo studies.

Quantitative solubility data for **IR-825** is limited in publicly available literature. The most commonly cited solvent is Dimethyl Sulfoxide (DMSO). Other organic solvents are often used, but specific concentrations are not widely reported. Encapsulation or conjugation is typically required to achieve stable dispersions in aqueous media.[1]

Solvent	Molar Mass (g/mol )	Concentration (mg/mL)	Molar Concentration (mM)	Conditions & Notes
Dimethyl Sulfoxide (DMSO)	904.34	4.55	5.52	Requires sonication and warming to 60°C for dissolution. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly lower solubility. <a href="#">[2]</a>
Water / PBS	904.34	Practically Insoluble	-	Aggregates in aqueous media. Formulation (e.g., nanoparticle encapsulation, polymer conjugation) is necessary for aqueous dispersibility. <a href="#">[1]</a> <a href="#">[3]</a>
Methanol, Ethanol	904.34	Slightly Soluble	-	Qualitative assessment suggests low solubility. <a href="#">[4]</a>
Chloroform	904.34	Slightly Soluble	-	Qualitative assessment

suggests low  
solubility.[4]

Dimethylformami  
de (DMF)

904.34

Soluble

-

Often used as a  
solvent for  
similar  
hydrophobic  
molecules.[4]

This protocol outlines a systematic approach to determine the maximum solubility of **IR-825** in a given solvent.

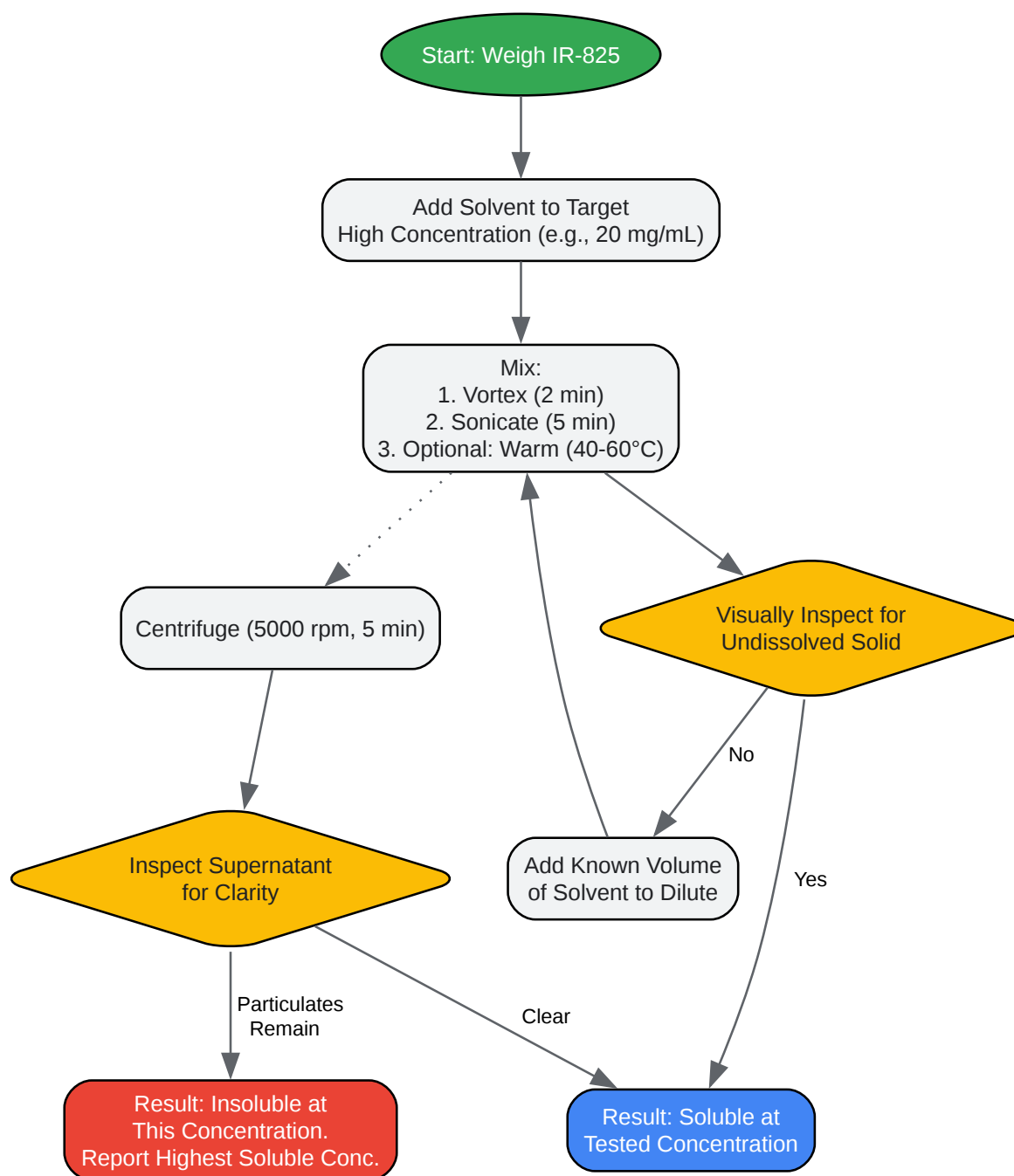
### 2.2.1 Materials and Equipment

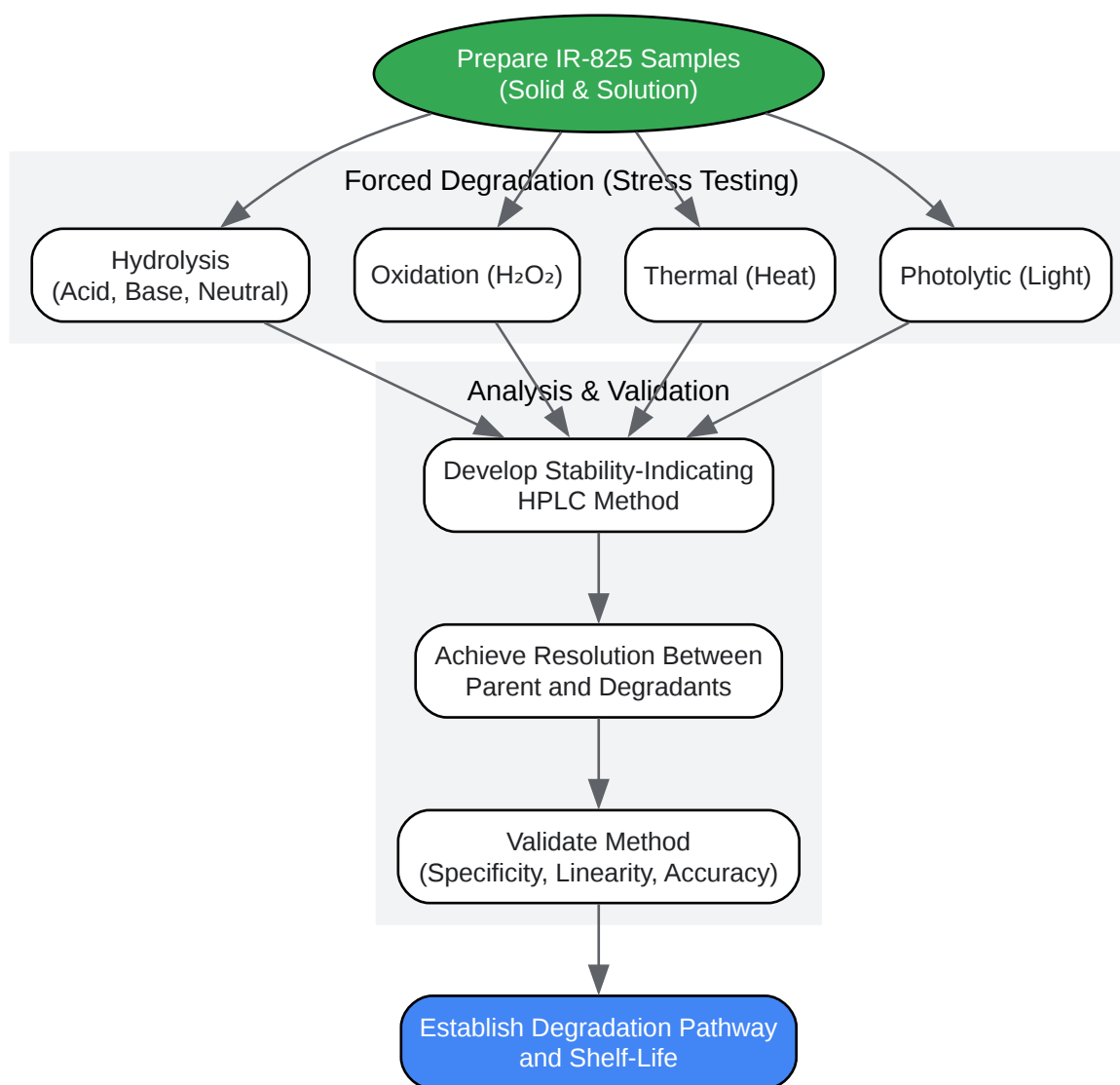
- **IR-825** (solid powder)
- Analytical balance ( $\pm 0.01$  mg)
- Glass vials or test tubes (e.g., 1.5 mL or 8 mL)
- Solvent of interest (high purity, e.g., HPLC grade)
- Pipettes
- Vortex mixer
- Bath sonicator
- Centrifuge
- Water bath or heating block

**2.2.2 Tiered Solubility Testing Procedure** This procedure is adapted from established methods for solubility screening.

- Initial High-Concentration Test (e.g., 20 mg/mL):
  - Weigh approximately 10 mg of **IR-825** into a pre-weighed glass vial.

- Add the calculated volume of solvent to achieve the target concentration (e.g., 0.5 mL for 20 mg/mL).
- Vortex the mixture vigorously for 1-2 minutes at room temperature.
- Visually inspect for undissolved particles. If not fully dissolved, proceed to sonication.
- Sonicate the vial in a water bath for up to 5 minutes. If necessary, gently warm the sample (e.g., to 40-60°C), noting any temperature effects.
- If the compound dissolves completely, it is considered soluble at this concentration.
- Step-Down Dilution (if insoluble at the initial concentration):
  - If the compound is not fully soluble, add a precise volume of solvent to dilute the concentration in a stepwise manner (e.g., to 10 mg/mL, then 5 mg/mL, and so on).
  - After each solvent addition, repeat the vortexing, sonication, and warming steps.
  - The solubility is determined as the highest concentration at which no solid particles are visible to the naked eye after centrifugation (e.g., 5000 rpm for 5 minutes) to pellet any remaining microparticulates.
- Confirmation:
  - The supernatant of the saturated solution can be carefully diluted and analyzed by UV-Vis spectroscopy to quantify the concentration, providing a more precise solubility value than visual inspection alone.





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